

Unraveling the Intricate Architecture of Daphmacropodine: A Technical Guide

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Compound of Interest

Compound Name: *Daphmacropodine*

Cat. No.: *B15587310*

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This technical guide provides an in-depth exploration of the chemical structure elucidation of **Daphmacropodine**, a complex alkaloid isolated from *Daphniphyllum macropodum*. The elucidation of its structure represents a significant achievement in natural product chemistry, showcasing the application of classical and spectroscopic techniques to decipher a complex molecular framework. This document details the experimental methodologies, presents key quantitative data in a structured format, and visualizes the logical workflow employed in its structural determination.

Spectroscopic and Physicochemical Data Summary

The structural elucidation of **Daphmacropodine** relied on a combination of spectroscopic and classical chemical methods. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Physicochemical and Mass Spectrometric Data for **Daphmacropodine**

Parameter	Value
Molecular Formula	C ₃₀ H ₄₇ NO ₃
Molecular Weight	469.7 g/mol
Melting Point	214 °C
Optical Rotation [α] _D	+4.9° (c 1.11, CHCl ₃)
High-Resolution Mass Spec (m/z)	[M] ⁺ found: 469.3556, calcd: 469.3556

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Spectroscopy	Wavelength/Wavenumber	Functional Group Assignment
IR (KBr, cm ⁻¹)	3450, 1710, 1650	O-H (hydroxyl), C=O (carbonyl), C=C (alkene)
UV-Vis (MeOH, λ _{max})	212 nm, 265 nm	Chromophores

Table 3: ¹H NMR Spectral Data for **Daphmacropodine** (Illustrative)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proposed Assignment
5.45	d	1H	Olefinic proton
4.10	m	1H	Proton geminal to hydroxyl
3.20	q	2H	Methylene protons adjacent to Nitrogen
2.50	s	3H	N-methyl group
1.10 - 2.20	m	-	Aliphatic protons
0.95	d	3H	Methyl group
0.88	s	3H	Methyl group
0.85	s	3H	Methyl group

Table 4: ^{13}C NMR Spectral Data for **Daphmacropodine** (Illustrative)

Chemical Shift (δ , ppm)	Carbon Type	Proposed Assignment
210.5	C	Carbonyl carbon
145.2	C	Olefinic quaternary carbon
125.8	CH	Olefinic methine carbon
78.5	CH	Carbon bearing hydroxyl group
60.2	CH ₂	Methylene carbon adjacent to Nitrogen
42.5	CH ₃	N-methyl carbon
15.0 - 55.0	C, CH, CH ₂ , CH ₃	Aliphatic carbons

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the structure elucidation of **Daphmacropodine**.

Isolation of Daphmacropodine

- **Extraction:** Dried and powdered leaves and stems of *Daphniphyllum macropodum* were subjected to exhaustive extraction with methanol using a Soxhlet apparatus.
- **Solvent Partitioning:** The resulting crude methanol extract was concentrated under reduced pressure and partitioned between chloroform and water. The chloroform layer, containing the alkaloids, was retained.
- **Acid-Base Extraction:** The chloroform extract was then subjected to an acid-base extraction procedure. The alkaloids were extracted into a 5% hydrochloric acid solution. The acidic aqueous layer was then basified with ammonium hydroxide to a pH of 9-10 and re-extracted with chloroform.
- **Chromatography:** The crude alkaloid mixture was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions were monitored by thin-layer chromatography (TLC).
- **Crystallization:** Fractions containing **Daphmacropodine** were combined, concentrated, and the compound was purified by recrystallization from acetone to yield colorless crystals.

Spectroscopic Analysis

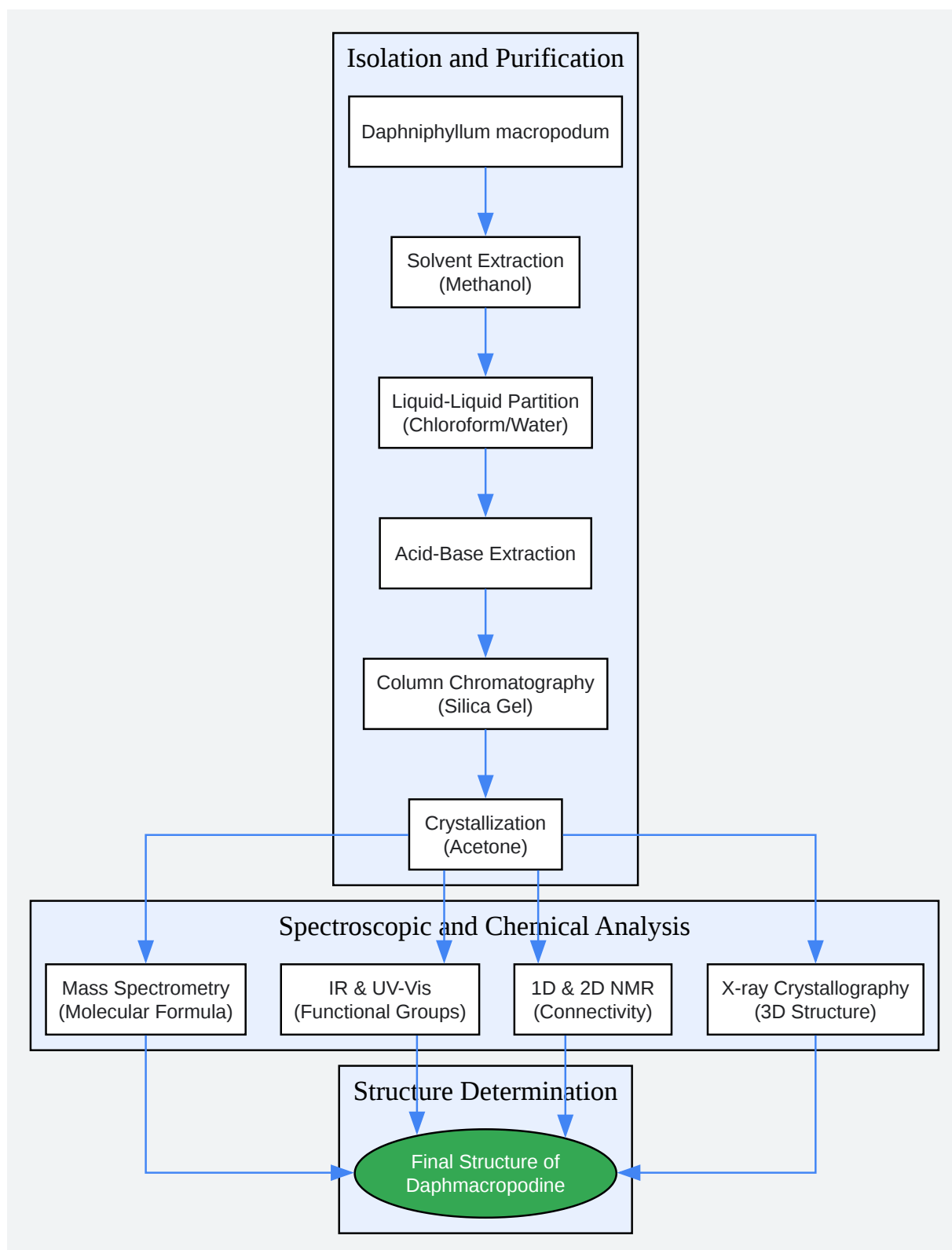
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a 300 MHz spectrometer in CDCl_3 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry (MS):** High-resolution mass spectra were obtained on a double-focusing magnetic sector instrument using electron ionization (EI).
- **Infrared (IR) Spectroscopy:** IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.
- **UV-Visible (UV-Vis) Spectroscopy:** UV-Vis spectra were recorded on a dual-beam spectrophotometer in methanol.

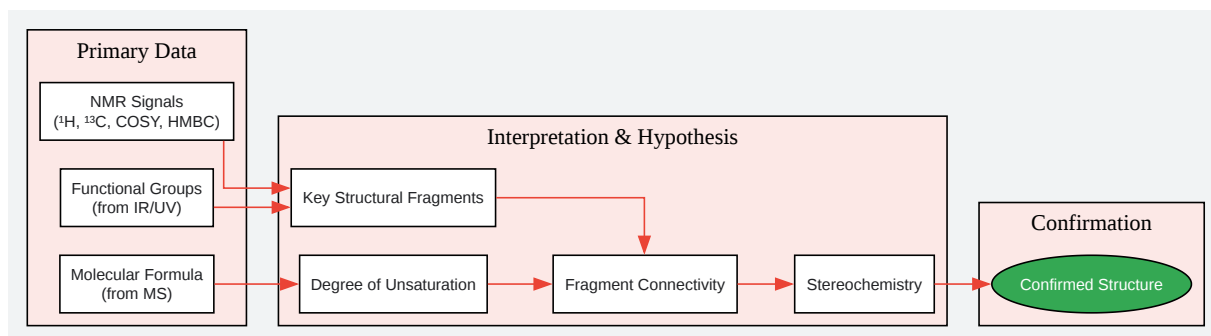
X-ray Crystallography

- **Crystal Growth:** Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of **Daphmacropodine** in acetone.
- **Data Collection:** A selected crystal was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer with graphite-monochromated Mo K α radiation.
- **Structure Solution and Refinement:** The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Elucidation and Molecular Logic

The following diagrams illustrate the workflow and key relationships in the structure elucidation of **Daphmacropodine**.





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